(R)-(-)-JQ1 Enantiomer

Catalog No.
S007602
CAS No.
1268524-71-5
M.F
C23H25ClN4O2S
M. Wt
457.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-JQ1 Enantiomer

CAS Number

1268524-71-5

Product Name

(R)-(-)-JQ1 Enantiomer

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Description

LSM-6333 is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a tert-butyl ester.

Stereoisomer of (+)-JQ1:

(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .

Inactivity towards BRD4:

Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .

Limited Biological Activity:

Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .

Research Applications:

Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:

  • Control Molecule: In studies involving (+)-JQ1, (R)-(-)-JQ1 can be used as a control to isolate the specific effects of (+)-JQ1 by accounting for potential off-target interactions .
  • Understanding Stereochemical Effects: By comparing the activity of (R)-(-)-JQ1 with (+)-JQ1, researchers can gain insights into how stereochemistry influences the interaction of molecules with biological systems.

(R)-(-)-JQ1 Enantiomer is a chemical compound with the molecular formula C23H25ClN4O2S and a molecular weight of 456.99 g/mol. It is a stereoisomer of the well-known compound JQ1, which is recognized for its role as a bromodomain and extraterminal domain inhibitor. This enantiomer specifically targets the bromodomain-containing protein 4, influencing gene expression related to various cellular processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer research and other diseases linked to dysregulated gene expression .

(R)-(-)-JQ1, unlike its counterpart (+)-JQ1, does not exhibit a significant inhibitory effect on BRD4 or other bromodomains [, ]. This suggests the specific spatial arrangement of functional groups in the active enantiomer (+)-JQ1 is crucial for its interaction with these proteins.

Typical of small organic molecules. Its reactivity largely stems from its functional groups, which include a tert-butyl group and a chloro-substituent. The compound can undergo:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles under basic conditions.
  • Hydrolysis: In the presence of water, the compound may undergo hydrolysis, especially if activated by heat or catalysts.
  • Redox reactions: Depending on the reaction conditions, it may also participate in oxidation-reduction processes.

These reactions are essential for modifying the compound for various applications or studying its biological interactions.

(R)-(-)-JQ1 Enantiomer exhibits significant biological activity as an inhibitor of bromodomain-containing proteins, particularly BRD4. It has been shown to decrease the expression of genes regulated by BRD4, which is crucial in several cellular pathways, including those involved in inflammation and cancer progression. The compound has demonstrated an IC50 value of approximately 77 nM against BRD4(1) and 33 nM against BRD4(2) in cell-free assays . This potency makes it a valuable tool in research focused on epigenetic regulation.

The synthesis of (R)-(-)-JQ1 Enantiomer typically involves multi-step organic synthesis techniques. Common methods include:

  • Chiral resolution: Separating racemic mixtures to isolate the desired enantiomer.
  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to produce (R)-(-)-JQ1 directly from simpler precursors.
  • Functional group modifications: Starting from JQ1 or related compounds and modifying specific functional groups to achieve the desired stereochemistry.

These methods require careful control of reaction conditions to ensure high yields and purity of the enantiomer.

(R)-(-)-JQ1 Enantiomer has several applications in scientific research and potential therapeutic areas:

  • Cancer research: As a BRD4 inhibitor, it is used to study mechanisms of tumorigenesis and gene regulation.
  • Inflammatory diseases: Its ability to modulate gene expression makes it a candidate for exploring treatments for conditions like rheumatoid arthritis.
  • Epigenetic studies: Researchers utilize this compound to investigate the role of bromodomain proteins in epigenetic modifications.

Studies on (R)-(-)-JQ1 Enantiomer have focused on its interactions with various proteins involved in transcriptional regulation. Key findings include:

  • Binding affinity: The compound shows high binding affinity for BRD4, which is essential for its inhibitory activity.
  • Gene expression modulation: It effectively alters the expression levels of target genes associated with cancer and inflammation.
  • Synergistic effects: When combined with other therapeutic agents, (R)-(-)-JQ1 can enhance or modify their efficacy, indicating potential for combination therapies.

Several compounds share structural similarities with (R)-(-)-JQ1 Enantiomer, primarily within the class of bromodomain inhibitors. Notable examples include:

Compound NameStructure SimilarityUnique Features
JQ1Same core structureRacemic mixture; lacks stereochemical specificity
I-BET151Similar bromodomain targetMore potent against multiple BET proteins
OTX015Similar mechanismBroader spectrum of action across BET family
CPI-0610Related functional groupsDesigned specifically for hematological malignancies

(R)-(-)-JQ1 Enantiomer stands out due to its specific stereochemistry and selective inhibition profile, which may lead to fewer side effects compared to other less selective compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

456.1386749 g/mol

Monoisotopic Mass

456.1386749 g/mol

Heavy Atom Count

31

Wikipedia

LSM-6333

Dates

Modify: 2023-08-15
[1]. Filippakopoulos, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. [2]. Mahe M, et al. An FGFR3/MYC positive feedback loop provides new opportunities for targeted therapies in bladder cancers. EMBO Mol Med. 2018 Feb 20. pii: e8163.

Explore Compound Types